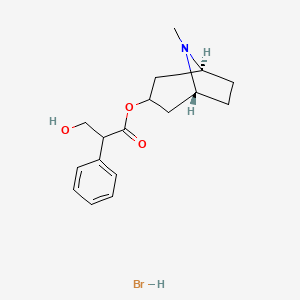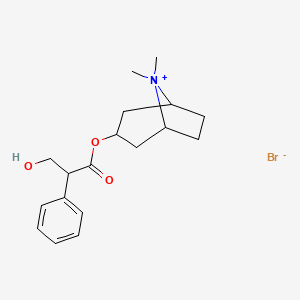
Amonafide
Descripción general
Descripción
Amonafide, also known by its trade names Xanafide and Quinamed, is a drug that was being studied for the treatment of cancer . It belongs to a novel family of chemotherapeutic drugs called Naphthalimides and is a potential topoisomerase inhibitor and DNA intercalator . It was being developed as an anti-cancer therapy by Antisoma .
Synthesis Analysis
Amonafide-related mono and bisintercalators have been synthesized by introducing a π-excedent furan or thiophene ring fused to the naphthalimide moiety . These compounds have shown an interesting antitumor profile . Three new types of amonafide and azonafide analogues were synthesized and screened in a panel of human solid tumor cells and murine L1210 leukemia cells .
Molecular Structure Analysis
Amonafide has a molecular formula of C16H17N3O2 . It is an imide derivative of naphthalic acid . The molecular weight of Amonafide is 283.32 g/mol .
Chemical Reactions Analysis
Amonafide-related mono and bisintercalators have been synthesized by modifying the introduction of a π-excedent furan or thiophene ring fused to the naphthalimide moiety . Three new types of amonafide and azonafide analogues were synthesized and screened in a panel of human solid tumor cells and murine L1210 leukemia cells .
Physical And Chemical Properties Analysis
Amonafide has a molecular formula of C16H17N3O2 and a molecular weight of 283.32 g/mol . It is an imide derivative of naphthalic acid .
Aplicaciones Científicas De Investigación
DNA Intercalation and Topoisomerase II Inhibition
Amonafide is a DNA intercalator and topoisomerase II inhibitor, primarily studied for its anticancer properties. It is in clinical development for treating neoplastic diseases. Derivatives of amonafide have been synthesized to retain anticancer properties while avoiding toxic metabolization in humans. These derivatives, referred to as numonafides, demonstrate cancer cell-selective growth inhibition, DNA intercalation, and topoisomerase II inhibition activities similar to amonafide. They have the potential to be developed as novel anticancer drugs or as clinical replacements for amonafide (Norton et al., 2008).
Anticancer Activity in Specific Cancers
Amonafide has demonstrated activity in Phase II breast cancer trials. However, its clinical advancement has been hindered due to dose-limiting bone marrow toxicity. Novel naphthalimide derivatives, such as UNBS3157, have been synthesized with similar anticancer properties but with reduced toxicity. These derivatives have shown superior performance in vivo in models of various cancers, including murine leukemia, murine mammary adenocarcinoma, and human NSCLC and pancreatic cancer models (Van Quaquebeke et al., 2007).
Role in Treating Acute Myeloid Leukemia
Amonafide's potential role in treating resistant and secondary acute myeloid leukemia (AML) has been a topic of interest. Despite showing promise in Phase I and II studies for treating older patients with multidrug-resistant, cytogenetically unfavorable AML, it failed to demonstrate a survival advantage in randomized studies when used in combination with cytarabine (Freeman et al., 2012).
Novel Amonafide Analogues and Mechanisms
Research on novel amonafide analogues, such as R16 and M(2)-A, has been conducted. These analogues have shown improved anticancer activity, including apoptosis induction and cell cycle arrest, and they have mechanisms distinct from traditional topoisomerase II inhibitors. They have demonstrated efficacy against multidrug-resistant cells and certain tumor types in animal models (Zhu et al., 2007; Wang et al., 2009).
Pharmacokinetic Studies
Pharmacokinetic studies of amonafide have revealed variability in toxicity correlating with pharmacokinetic variability. Factors such as acetylator phenotype, race, and baseline white blood cell count have been identified as influencing the extent of toxicity following administration of amonafide (Ratain et al., 1995).
Drug Delivery Systems
Advances in drug delivery systems,like MRI-visible amonafide-eluting alginate microspheres, have been developed for targeted arterial-infusion chemotherapy, specifically for liver tumors. These microspheres are designed for magnetic resonance imaging visibility and sustained drug-release profiles, showing potential for catheter-directed drug delivery with reduced systemic toxicity and improved therapeutic outcomes (Kim et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPALIKSFLSVKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219562 | |
| Record name | Amonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
H <1 (mg/mL), pH 4 acetate buffer ~10 (mg/mL), pH 9 carbonate buffer < 1 (mg/mL), 0.1 N HC1 ~20 (mg/mL), 0.1 N NaOH < 1 (mg/mL), 10% Ethanol < 1 (mg/mL), 95% Ethanol 5 - 7 (mg/mL), 95% Methanol 5 - 7 (mg/mL) | |
| Record name | AMONAFIDE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/308847%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Mechanism of Action |
Amonafide is a DNA intercalating agent and inhibitor of topoisomerase II that has been extensively studied in patients with malignant solid tumors. Amonafide has also been studied in patients with AML. | |
| Record name | Amonafide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Amonafide | |
CAS RN |
69408-81-7 | |
| Record name | Amonafide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69408-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amonafide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069408817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amonafide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05022 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amonafide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amonafide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMONAFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q8D39N37L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



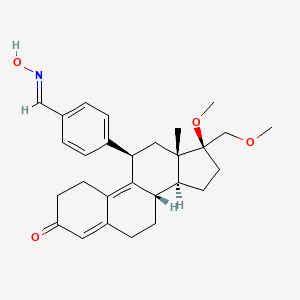
![4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole](/img/structure/B1665297.png)
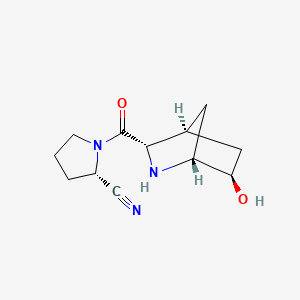

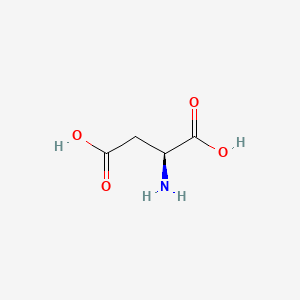
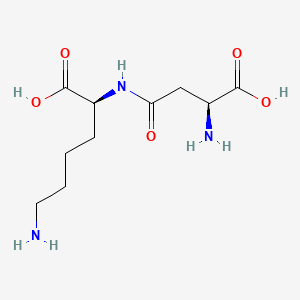
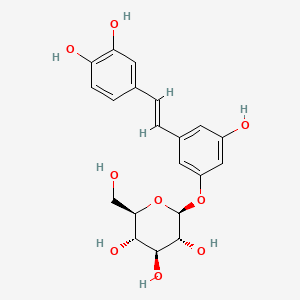

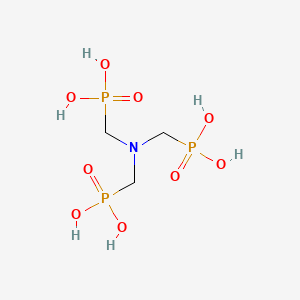
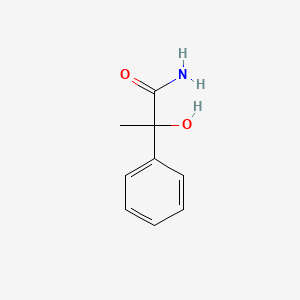
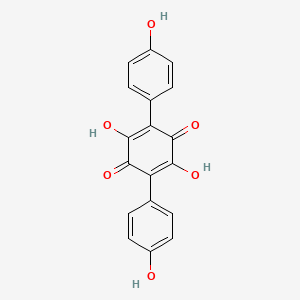
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)
